molecular formula C24H26N2O5 B561911 (S)-4-Hydroxycarvedilol CAS No. 1217853-93-4

(S)-4-Hydroxycarvedilol

Cat. No.: B561911
CAS No.: 1217853-93-4
M. Wt: 422.481
InChI Key: ZCJHEORDHXCJNB-KRWDZBQOSA-N
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Description

(S)-4-Hydroxycarvedilol is a chiral derivative of carvedilol, a non-selective beta-blocker with alpha-blocking activity. This compound is particularly interesting due to its enhanced pharmacological properties compared to its parent molecule. It is primarily used in the treatment of cardiovascular diseases, including hypertension and heart failure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Hydroxycarvedilol typically involves the hydroxylation of carvedilol. One common method is the enantioselective hydroxylation using chiral catalysts. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a chiral catalyst like Jacobsen’s catalyst. The reaction is carried out under controlled temperature and pH to ensure high enantioselectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar hydroxylation processes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification process involves crystallization and chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Hydroxycarvedilol undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form quinone derivatives.

    Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-4-Hydroxycarvedilol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

    Biology: It is studied for its effects on cellular signaling pathways and its potential as a therapeutic agent.

    Medicine: It is used in the development of new cardiovascular drugs due to its potent beta-blocking and antioxidant properties.

    Industry: It is used in the formulation of pharmaceutical products for the treatment of heart diseases.

Mechanism of Action

The mechanism of action of (S)-4-Hydroxycarvedilol involves its interaction with beta-adrenergic receptors. It blocks the beta-1 and beta-2 adrenergic receptors, reducing the heart rate and myocardial contractility. Additionally, it has antioxidant properties that help in reducing oxidative stress in cardiac tissues. The molecular targets include the beta-adrenergic receptors and various oxidative stress markers.

Comparison with Similar Compounds

    Carvedilol: The parent compound with similar beta-blocking properties but less potent antioxidant activity.

    Nebivolol: Another beta-blocker with nitric oxide-mediated vasodilatory effects.

    Metoprolol: A selective beta-1 blocker with different pharmacokinetic properties.

Uniqueness: (S)-4-Hydroxycarvedilol stands out due to its combined beta-blocking and antioxidant properties, making it more effective in reducing oxidative stress-related cardiac damage compared to other beta-blockers.

Biological Activity

(S)-4-Hydroxycarvedilol is a significant metabolite of carvedilol, a drug commonly used for managing hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.

Overview of Carvedilol and Its Metabolites

Carvedilol is a racemic mixture comprising two enantiomers: (S)-(-)-carvedilol and (R)-(+) carvedilol. The (S) enantiomer exhibits non-selective β-adrenoceptor blocking activity along with α1-receptor antagonism, while the (R) enantiomer primarily acts as an α1-receptor blocker. Upon metabolism, carvedilol generates several active metabolites, including this compound, which has been shown to possess enhanced β-adrenoceptor activity compared to the parent compound.

Pharmacokinetics

Recent studies have validated methods for quantifying carvedilol and its metabolites in human plasma. For instance, a study reported that the pharmacokinetic parameters for this compound include:

  • C_max : 2.42 ± 2.07 ng/mL
  • AUC_0-t : 5.93 ± 3.51 ng·h/mL
  • T_1/2 : 6.31 ± 6.45 hours

These parameters indicate that while this compound is present in lower concentrations than carvedilol itself, it still plays a crucial role in the drug's overall pharmacological profile .

β-Adrenoceptor Activity

This compound has been shown to exhibit approximately 13 times greater β-adrenoceptor activity than carvedilol itself. This enhanced activity is attributed to its structural modifications that improve receptor binding affinity . The ability of this metabolite to activate β-adrenoceptors suggests its potential role in mediating some of the therapeutic effects associated with carvedilol treatment.

Antioxidant Properties

In addition to its adrenergic activity, this compound has demonstrated significant antioxidant properties. Research indicates that this metabolite can act as a radical inhibitor, effectively scavenging free radicals through hydrogen atom transfer mechanisms. In comparative studies, this compound exhibited superior radical-quenching abilities compared to both the parent compound and other benchmark antioxidants .

Comparative Biological Activity Table

Compoundβ-Adrenoceptor ActivityAntioxidant ActivityNotes
Carvedilol1xNegligibleParent compound
This compound13xHighSignificant metabolite
5′-Hydroxycarvedilol2.5xModerateAnother metabolite

Case Studies and Clinical Implications

Clinical trials have explored the pharmacokinetics and safety profiles of carvedilol and its metabolites in various populations. For instance, studies involving healthy volunteers have assessed the effects of different doses of carvedilol on plasma levels of its metabolites, including this compound. These studies highlight the importance of understanding the contributions of metabolites to the overall therapeutic efficacy and safety of carvedilol therapy .

Properties

IUPAC Name

4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJHEORDHXCJNB-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654200
Record name 4-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217853-93-4
Record name 4-Hydroxycarvedilol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217853934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCARVEDILOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1UI8OU2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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